D-pantetheine 4'-phosphate(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

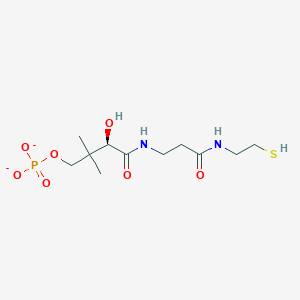

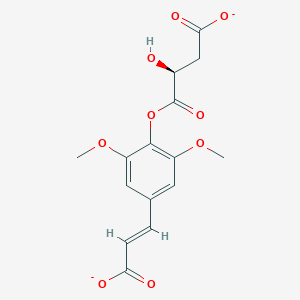

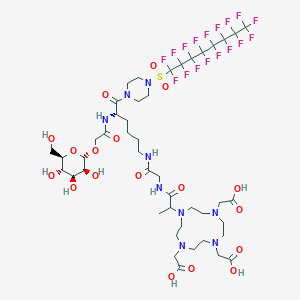

D-pantetheine 4'-phosphate(2-) is pantetheine 4'-phosphate(2-) with D (R) configuration at the 2' position. The dianion formed from D-pantetheine 4'-phosphate by deprotonation of the phosphate group; major microspecies at pH 7.3. It has a role as a prosthetic group. It is a conjugate base of a D-pantetheine 4'-phosphate.

Applications De Recherche Scientifique

Soil Nitrogen Transformations and Plant Productivity

D-pantetheine 4'-phosphate(2-) derivatives like Dicyandiamide (DCD) and 3, 4-dimethypyrazole phosphate (DMPP) have been studied for their efficiency in regulating soil nitrogen transformations and influencing plant productivity. The application of these compounds, particularly in alkaline soils, can alter soil inorganic nitrogen content, reduce nitrous oxide emissions, and potentially increase plant productivity. This effect on soil and plant interaction can be significant for agricultural practices, emphasizing the importance of considering soil type and fertilizer choices in farming strategies (Yang et al., 2016).

Phosphorus Recovery and Environmental Sustainability

Phosphorus (P) is a critical element for all life, and its natural resources are depleting. The research discusses full-scale P-recovery techniques from wastewater, aiming to address the scarcity of natural phosphorus resources (phosphate rock) and the increasingly stringent discharge regulations. The successful implementation of these techniques can have significant implications for environmental sustainability and agricultural productivity (Desmidt et al., 2015).

Structural Analysis with Nuclear Magnetic Resonance

Nuclear Magnetic Resonance (NMR) has been employed to investigate the structures of phosphate and phosphate-containing glasses, which could include derivatives or related compounds of D-pantetheine 4'-phosphate(2-). This method provides direct evidence about local structural environments and helps interpret the physical and chemical behavior of these materials (Kirkpatrick & Brow, 1995).

Medicinal Applications of Metal Phosphates

While not directly about D-pantetheine 4'-phosphate(2-), the research on metal phosphates like zirconium and titanium phosphates offers insights into the broader context of phosphate applications, particularly in the medicinal field. These studies highlight the potential for using phosphate compounds in drug delivery applications and other biomedical uses (Amghouz et al., 2022).

Propriétés

Formule moléculaire |

C11H21N2O7PS-2 |

|---|---|

Poids moléculaire |

356.33 g/mol |

Nom IUPAC |

[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] phosphate |

InChI |

InChI=1S/C11H23N2O7PS/c1-11(2,7-20-21(17,18)19)9(15)10(16)13-4-3-8(14)12-5-6-22/h9,15,22H,3-7H2,1-2H3,(H,12,14)(H,13,16)(H2,17,18,19)/p-2/t9-/m0/s1 |

Clé InChI |

JDMUPRLRUUMCTL-VIFPVBQESA-L |

SMILES isomérique |

CC(C)(COP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCS)O |

SMILES canonique |

CC(C)(COP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCS)O |

Synonymes |

4'-phosphopantetheine pantetheine-4'-phosphate phosphopantetheine PSH-4'-P |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S,(+)]-4-Methylnonane](/img/structure/B1265057.png)

![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)

![4-[[(1R)-6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol](/img/structure/B1265073.png)

![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265074.png)

![(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1265077.png)

![(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B1265081.png)